An In-depth Technical Guide to the Synthesis and Chemical Properties of Flucloxacillin Sodium
An In-depth Technical Guide to the Synthesis and Chemical Properties of Flucloxacillin Sodium
Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] It is primarily effective against Gram-positive bacteria, including penicillinase-producing strains of Staphylococcus aureus.[2][3][4] Its resistance to degradation by beta-lactamase enzymes makes it a crucial therapeutic agent for various bacterial infections.[2][5] This guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Flucloxacillin sodium is a white or almost white, crystalline, hygroscopic powder.[6] It is the sodium salt of flucloxacillin and is typically available as a monohydrate.[7]
| Property | Value |
| Molecular Formula | C₁₉H₁₆ClFN₃NaO₅S (anhydrous)[3][8][9] C₁₉H₁₈ClFN₃NaO₆S (monohydrate)[7] |
| Molecular Weight | 475.85 g/mol (anhydrous)[3][8][10] 493.9 g/mol (monohydrate)[4][6][7] |
| Appearance | White or almost white crystalline powder[3][6] |
| Solubility | Water: Freely soluble[3][11][6], 95 mg/mL[8] Methanol: Freely soluble[11][6] Ethanol: Soluble[11], 5 mg/mL[8] DMSO: 95 mg/mL[8] |
| Melting Point | 176-178°C[3] |
| pH | 5.0 to 7.0 (in a 10% aqueous solution)[11][6] |
| Specific Optical Rotation | +158° to +168° (anhydrous substance)[3][6] |
| Water Content | 3.0% to 4.5% (Karl Fischer method)[3][6] |
| CAS Number | 1847-24-1 (anhydrous)[3][8][9] 34214-51-2 (monohydrate)[4][7] |
Synthesis of Flucloxacillin Sodium
The synthesis of flucloxacillin sodium is a multi-step process that begins with the preparation of a key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, followed by its reaction with 6-aminopenicillanic acid (6-APA), and finally, the formation of the sodium salt.[12][13]
Caption: A simplified workflow for the synthesis of flucloxacillin sodium.
Experimental Protocols
Synthesis of Flucloxacillin Sodium Monohydrate
This protocol is adapted from a patented synthesis method.[12][14]
Step 1: Preparation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
In a reaction vessel, suspend 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an organic solvent such as dichloromethane.[12]
-
Add an organic amine catalyst (e.g., N,N-dimethylformamide) and phosphorus oxychloride.[12] The molar ratio of the starting carboxylic acid, organic amine, and phosphorus oxychloride is typically around 1:2-5:1-4.[13]
-
Maintain the reaction temperature between 0-50°C and stir until the reaction is complete, yielding a solution of the acyl chloride.[13]
Step 2: Synthesis of Flucloxacillin Acid
-
In a separate vessel, dissolve 6-aminopenicillanic acid (6-APA) and an inorganic base (e.g., sodium carbonate) in water, then cool the solution to 5-10°C.[12][15]
-
Slowly add the acyl chloride solution from Step 1 dropwise to the 6-APA solution while maintaining the temperature below 10°C.[12][15]
-
After the addition is complete, allow the reaction to proceed for several hours at 20-25°C.[14][15]
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2.5.[14]
-
Extract the resulting flucloxacillin acid into an organic solvent like ethyl acetate.[14] The organic layer is then separated, washed, and dried.[14]
Step 3: Formation and Isolation of Flucloxacillin Sodium Monohydrate
-
Dissolve the crude flucloxacillin acid in ethyl acetate.[12]
-
Prepare a solution of sodium isooctanoate in ethanol.[12][13]
-
Add the sodium isooctanoate solution dropwise to the flucloxacillin acid solution at 17-25°C.[12]
-
Crystallization of flucloxacillin sodium monohydrate will occur. Stir the mixture for several hours and then cool to 0°C to maximize precipitation.[12]
-
Filter the solid product, wash it with cold ethanol, and dry it under a vacuum to yield flucloxacillin sodium monohydrate with high purity (e.g., 99.6%) and yield (e.g., 85.1%).[12]
Analytical Method: Purity Determination The purity of the final product is typically determined by High-Performance Liquid Chromatography (HPLC).[14]
Mechanism of Action
Flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][5] Like other beta-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][16] Peptidoglycan provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating PBPs, flucloxacillin prevents the cross-linking of peptidoglycan chains.[5][16] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][16] The presence of an isoxazolyl group on its side chain provides steric hindrance, making flucloxacillin resistant to hydrolysis by beta-lactamase enzymes produced by some bacteria.[5]
Caption: The mechanism of action of flucloxacillin leading to bacterial cell death.
Stability
The stability of flucloxacillin sodium in aqueous solutions is a critical factor for its clinical use, particularly in reconstituted oral suspensions and intravenous infusions. Studies have shown that flucloxacillin degrades rapidly in aqueous solutions without chemical stabilization.[17]
-
Effect of pH and Buffers: The stability of flucloxacillin is pH-dependent. The use of buffers, such as citrate buffer, has been shown to significantly improve its stability in solution.[17][18] For instance, flucloxacillin at concentrations of 10 and 50 mg/mL diluted in 0.3% w/v citrate-buffered saline at pH 7.0 remained over 95% stable for up to 14 days when stored at 2°C–8°C, followed by 24 hours at 32°C.[17][18]
-
Effect of Temperature: Storage at refrigerated temperatures (2-8°C) significantly enhances the stability of reconstituted flucloxacillin solutions compared to room temperature.[18][19]
-
Effect of Reconstitution Vehicle: The type of water used for reconstitution can impact stability. One study found that suspensions reconstituted with commercial bottled water were more stable than those reconstituted with distilled water or tap water.[19]
-
Effect of Excipients: In solid dosage forms like capsules, the choice of excipient is important, especially in humid conditions. Dried starch has been shown to provide better stability for flucloxacillin sodium compared to undried starch or sodium carboxymethyl cellulose, likely due to its lower moisture content.[20]
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- 17. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
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